Cas no 2514-70-7 (1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate)
2514-70-7 structure
Product Name:1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate
Numero CAS:2514-70-7
MF:C29H28O12S4
MW:696.785424232483
CID:291467
PubChem ID:238874
Update Time:2025-04-19
1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate
- [3-(benzenesulfonyloxy)-2,2-bis(benzenesulfonyloxymethyl)propyl] benzenesulfonate
- 3-[(phenylsulfonyl)oxy]-2,2-bis{[(phenylsulfonyl)oxy]methyl}propyl benzenesulfonate
- MFCD00025031
- 2,2-Bis{[(benzenesulfonyl)oxy]methyl}propane-1,3-diyl dibenzenesulfonate
- 2,2-bis(benzenesulfonyloxymethyl)-1,3-propanediol dibenzenesulfonate
- DTXSID60286005
- 2514-70-7
- 2,2-bis((phenylsulfonyloxy)methyl)propane-1,3-diyl dibenzenesulfonate
- 2,2-BIS(HYDROXYMETHYL)-1,3-PROPANEDIOL TETRABENZENESULFONATE
- NSC-43436
- Penetek tetrabenzenesulfonate
- SCHEMBL2058282
- NSC43436
- USQQFBRJEIDVBV-UHFFFAOYSA-N
- AKOS024361095
-
- Inchi: 1S/C29H28O12S4/c30-42(31,25-13-5-1-6-14-25)38-21-29(22-39-43(32,33)26-15-7-2-8-16-26,23-40-44(34,35)27-17-9-3-10-18-27)24-41-45(36,37)28-19-11-4-12-20-28/h1-20H,21-24H2
- Chiave InChI: USQQFBRJEIDVBV-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=CC=1)(=O)(=O)OCC(COS(C1C=CC=CC=1)(=O)=O)(COS(C1C=CC=CC=1)(=O)=O)COS(C1C=CC=CC=1)(=O)=O
Proprietà calcolate
- Massa esatta: 696.04644
- Massa monoisotopica: 696.046
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 45
- Conta legami ruotabili: 16
- Complessità: 1120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 207Ų
Proprietà sperimentali
- Densità: 1.447
- Punto di ebollizione: 855°Cat760mmHg
- Punto di infiammabilità: 470.9°C
- Indice di rifrazione: 1.607
- PSA: 173.48
1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
2514-70-7 (1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate) Prodotti correlati
- 4873-56-7(Isobutyl p-toluenesulfonate)
- 80-42-2(Propyl benzenesulfonate)
- 80-44-4(Butyl Benzenesulfonate)
- 75620-67-6(Neopentyl Benzenesulfonate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso